Cas no 1804828-74-7 (Methyl 3-iodo-2-nitro-4-(trifluoromethoxy)pyridine-5-carboxylate)

Methyl 3-iodo-2-nitro-4-(trifluoromethoxy)pyridine-5-carboxylate 化学的及び物理的性質
名前と識別子
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- Methyl 3-iodo-2-nitro-4-(trifluoromethoxy)pyridine-5-carboxylate
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- インチ: 1S/C8H4F3IN2O5/c1-18-7(15)3-2-13-6(14(16)17)4(12)5(3)19-8(9,10)11/h2H,1H3
- InChIKey: DIPCJHOTPPBMKH-UHFFFAOYSA-N
- ほほえんだ: IC1C([N+](=O)[O-])=NC=C(C(=O)OC)C=1OC(F)(F)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 9
- 重原子数: 19
- 回転可能化学結合数: 3
- 複雑さ: 361
- トポロジー分子極性表面積: 94.2
- 疎水性パラメータ計算基準値(XlogP): 2.7
Methyl 3-iodo-2-nitro-4-(trifluoromethoxy)pyridine-5-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029092196-1g |
Methyl 3-iodo-2-nitro-4-(trifluoromethoxy)pyridine-5-carboxylate |
1804828-74-7 | 97% | 1g |
$1,504.90 | 2022-04-01 |
Methyl 3-iodo-2-nitro-4-(trifluoromethoxy)pyridine-5-carboxylate 関連文献
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Methyl 3-iodo-2-nitro-4-(trifluoromethoxy)pyridine-5-carboxylateに関する追加情報
Methyl 3-iodo-2-nitro-4-(trifluoromethoxy)pyridine-5-carboxylate (CAS No. 1804828-74-7): A Versatile Intermediate in Modern Pharmaceutical Synthesis
Methyl 3-iodo-2-nitro-4-(trifluoromethoxy)pyridine-5-carboxylate, identified by its CAS number 1804828-74-7, is a highly valuable intermediate in the realm of pharmaceutical synthesis. This compound, characterized by its intricate molecular structure, has garnered significant attention due to its utility in the development of various bioactive molecules. The presence of multiple functional groups, including an iodine atom, a nitro group, and a trifluoromethoxy moiety, makes it a versatile building block for medicinal chemists.
The significance of this compound lies in its ability to serve as a precursor for the synthesis of more complex pharmaceutical agents. Recent advancements in synthetic chemistry have highlighted the role of halogenated pyridines in drug discovery. Specifically, the iodine substituent on the pyridine ring allows for further functionalization via cross-coupling reactions, such as Suzuki-Miyaura and Stille couplings, which are pivotal in constructing biaryl structures found in numerous therapeutic agents.
In addition to its halogenated core, the nitro and trifluoromethoxy groups contribute to the electronic properties of the molecule, influencing its reactivity and interaction with biological targets. The nitro group, while often used as a protecting group or a directing element in metal-catalyzed reactions, can also be reduced to an amine, opening up further synthetic pathways. The trifluoromethoxy group, on the other hand, is known for its ability to enhance metabolic stability and binding affinity in drug candidates.
Recent studies have demonstrated the utility of Methyl 3-iodo-2-nitro-4-(trifluoromethoxy)pyridine-5-carboxylate in the synthesis of kinase inhibitors. Kinases are enzymes that play crucial roles in cell signaling pathways and are frequently targeted in oncology and inflammatory disease treatments. The ability to modify this intermediate allows for the rapid screening of novel inhibitors with optimized pharmacokinetic profiles. For instance, modifications at the carboxylate position can introduce solubility-enhancing groups or linkers for prodrug formulations.
The compound's application extends beyond kinase inhibition. Its structural motif is also relevant in the development of antiviral and antibacterial agents. The electron-withdrawing nature of the nitro group and the electron-donating effect of the trifluoromethoxy group create a balance that can modulate receptor binding affinities. This balance is particularly important in designing molecules that interact with proteins or nucleic acids with high specificity.
From a synthetic chemistry perspective, Methyl 3-iodo-2-nitro-4-(trifluoromethoxy)pyridine-5-carboxylate exemplifies the importance of functional group interplay in designing efficient synthetic routes. The compound's architecture allows for multiple points of modification, enabling chemists to tailor properties such as lipophilicity, solubility, and metabolic stability. This flexibility is crucial in drug development pipelines where each step must be optimized for yield, purity, and scalability.
In conclusion, Methyl 3-iodo-2-nitro-4-(trifluoromethoxy)pyridine-5-carboxylate (CAS No. 1804828-74-7) represents a cornerstone intermediate in modern pharmaceutical synthesis. Its unique combination of functional groups and synthetic versatility positions it as a key component in the development of next-generation therapeutics. As research continues to uncover new applications for halogenated pyridines, this compound will undoubtedly remain at the forefront of medicinal chemistry innovation.
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